1-[2-(propan-2-yl)pyridin-3-yl]methanamine chemical structure
1-[2-(propan-2-yl)pyridin-3-yl]methanamine chemical structure
An In-depth Technical Guide to 1-[2-(propan-2-yl)pyridin-3-yl]methanamine: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and the predicted analytical characteristics of the novel compound 1-[2-(propan-2-yl)pyridin-3-yl]methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of substituted pyridine derivatives.
Introduction and Rationale
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and bioactive molecules.[1] The specific arrangement of substituents on the pyridine ring can drastically alter the molecule's physicochemical properties, dictating its interaction with biological targets. The title compound, 1-[2-(propan-2-yl)pyridin-3-yl]methanamine, features a 2-isopropyl group and a 3-aminomethyl group. This unique substitution pattern is of interest for several reasons:
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Modulation of Lipophilicity and Steric Profile: The isopropyl group at the 2-position introduces a lipophilic and sterically bulky moiety, which can influence the compound's membrane permeability and binding selectivity.
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Hydrogen Bonding Capabilities: The primary amine in the 3-methanamine substituent can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
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Bioisosteric Replacement: The pyridine ring itself is a well-established bioisostere of a phenyl group, offering improved metabolic stability and solubility in many cases.
Given the absence of this compound in readily available chemical literature, this guide provides a robust, proposed pathway for its synthesis and a detailed prediction of its key chemical and spectroscopic properties based on established chemical principles and data from analogous structures.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine is defined by a pyridine ring substituted at the 2-position with a propan-2-yl (isopropyl) group and at the 3-position with a methanamine group.
Structural Diagram
Caption: Chemical structure of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and by referencing data from similar molecules such as 2-isopropylpyridine and pyridin-3-ylmethanamine.[2][3]
| Property | Predicted Value |
| IUPAC Name | 1-[2-(propan-2-yl)pyridin-3-yl]methanamine |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| CAS Number | Not available |
| Appearance | Predicted to be a colorless to pale yellow oil |
| Boiling Point | Estimated >200 °C |
| Solubility | Predicted to be soluble in water and polar organic solvents |
| pKa (amine) | Estimated 8.5 - 9.5 |
Proposed Synthesis Pathway
The synthesis of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine can be envisioned through a multi-step process, commencing with the construction of the substituted pyridine core, followed by the introduction and modification of the functional groups. The key intermediate is 2-isopropylnicotinonitrile.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-isopropylnicotinonitrile (Intermediate)
The formation of a polysubstituted pyridine ring can be achieved through various methods, such as [3+3] annulation reactions.[4] This approach offers a convergent and efficient route to the desired 2-isopropyl-3-cyanopyridine (2-isopropylnicotinonitrile).
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Reaction Principle: A metal-free [3+3] annulation between a suitable β-enaminonitrile and a β,β-dichloromethyl peroxide derivative can yield the polysubstituted pyridine core. The choice of starting materials will dictate the final substitution pattern. For the synthesis of 2-isopropylnicotinonitrile, precursors that introduce an isopropyl group at the 2-position and a cyano group at the 3-position would be selected.
-
Experimental Protocol (Adapted from similar syntheses): [4]
-
To a dried Schlenk tube, add the appropriate β-enaminonitrile (1.2 equivalents) and a suitable dichloromethyl peroxide (1.0 equivalent).
-
Add a base such as potassium hydroxide (3.0 equivalents) and a solvent like dimethyl sulfoxide (DMSO).
-
Stir the reaction mixture at room temperature for a specified duration (typically 5-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-isopropylnicotinonitrile.
-
Step 2: Reduction of 2-isopropylnicotinonitrile to 1-[2-(propan-2-yl)pyridin-3-yl]methanamine (Final Product)
The conversion of the nitrile group to a primary amine is a standard transformation in organic synthesis. This can be effectively achieved through reduction.
-
Reaction Principle: The cyano group of 2-isopropylnicotinonitrile is reduced to a primary amine (aminomethyl group) using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) or through catalytic hydrogenation.
-
Experimental Protocol (General procedure for nitrile reduction): [3]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH4) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-isopropylnicotinonitrile (1.0 equivalent) in the same dry solvent and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[2-(propan-2-yl)pyridin-3-yl]methanamine.
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Further purification can be achieved by vacuum distillation or column chromatography.
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Structural Elucidation and Predicted Spectroscopic Data
The identity and purity of the synthesized 1-[2-(propan-2-yl)pyridin-3-yl]methanamine would be confirmed using a combination of spectroscopic techniques. The following are the predicted key features in each spectrum.
¹H NMR Spectroscopy
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Isopropyl Group: A doublet at approximately 1.2-1.4 ppm (6H, corresponding to the two CH₃ groups) and a septet at around 3.0-3.3 ppm (1H, for the CH proton).
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Methanamine Group: A singlet at approximately 3.8-4.0 ppm (2H, for the CH₂ group) and a broad singlet for the NH₂ protons (2H), which is D₂O exchangeable, likely appearing between 1.5-3.0 ppm.
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Pyridine Ring: Three aromatic protons in the range of 7.0-8.5 ppm, exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.
¹³C NMR Spectroscopy
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Isopropyl Group: Two signals, one around 22-24 ppm for the methyl carbons and another around 30-35 ppm for the methine carbon.
-
Methanamine Group: A signal for the CH₂ carbon at approximately 40-45 ppm.
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Pyridine Ring: Five distinct signals in the aromatic region (approximately 120-160 ppm), with the carbon bearing the isopropyl group (C2) being the most downfield.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A prominent peak at m/z = 150.
-
Major Fragmentation Patterns: Loss of a methyl group from the isopropyl moiety (m/z = 135) and cleavage of the aminomethyl group. The base peak is likely to be at m/z = 135 or from the loss of the entire isopropyl group.[5]
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Potential Applications in Drug Discovery
While the specific biological activity of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine is yet to be determined, its structural motifs are present in compounds with a wide range of therapeutic applications.
-
KRAS Inhibitors: The 2-isopropyl-pyridin-3-amine scaffold is a key intermediate in the synthesis of KRAS G12C inhibitors, which are used in the treatment of various cancers.[6][7] The title compound could serve as a novel building block for new analogues in this class.
-
Antibacterial Agents: Pyridine derivatives are known to exhibit antibacterial properties. The specific substitution pattern of the title compound could be explored for its efficacy against various bacterial strains.
-
CNS-Active Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a common feature in centrally acting drugs. The lipophilicity of the isopropyl group combined with the hydrogen bonding capacity of the amine could lead to compounds with neurological activity.
Further research into the biological screening of this compound is warranted to explore its full therapeutic potential.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound 1-[2-(propan-2-yl)pyridin-3-yl]methanamine. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. The structural features of this compound make it an interesting candidate for further investigation in medicinal chemistry and drug discovery programs.
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